TRH-
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Overview
Description
Thyrotropin-releasing hormone (TRH) is a tripeptide hormone produced by neurons in the hypothalamus. It plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland . TRH has been used clinically for the treatment of spinocerebellar degeneration and disturbances of consciousness in humans .
Preparation Methods
TRH is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus. It is translated as a 242-amino acid precursor polypeptide that contains six copies of the sequence -Gln-His-Pro-Gly-, with both ends of the sequence flanked by Lys-Arg or Arg-Arg sequences . The production of mature TRH involves several enzymatic steps, including protease cleavage, carboxypeptidase removal of Lys/Arg residues, and conversion of Gly to an amide residue by peptidylglycine-alpha-amidating monooxygenase . Industrial production methods for TRH involve similar enzymatic processes to ensure the correct sequence and structure of the hormone.
Chemical Reactions Analysis
TRH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TRH can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
TRH has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and enzymatic processes. In biology, TRH is essential for understanding the regulation of thyroid hormones and their effects on metabolism and energy homeostasis . In medicine, TRH is used as a diagnostic tool for assessing thyroid function and as a therapeutic agent for treating neurodegenerative diseases and mood disorders . In industry, TRH is utilized in the production of synthetic analogs for pharmaceutical applications .
Mechanism of Action
TRH exerts its effects by binding to TRH receptors, which are G protein-coupled receptors located on the surface of target cells. Upon binding, TRH activates the Gq/11 protein, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This signaling cascade results in the release of calcium ions from intracellular stores, ultimately stimulating the release of TSH and prolactin from the anterior pituitary gland . TRH also affects other physiological functions, including thermogenesis, feeding behavior, and water intake .
Comparison with Similar Compounds
TRH is unique among hypothalamic hormones due to its tripeptide structure and specific role in regulating thyroid function. Similar compounds include other hypothalamic releasing hormones such as gonadotropin-releasing hormone (GnRH) and corticotropin-releasing hormone (CRH). Unlike TRH, GnRH and CRH regulate the release of gonadotropins and adrenocorticotropic hormone, respectively . TRH’s unique structure and function make it a valuable tool for studying the regulation of thyroid hormones and their effects on various physiological processes .
Properties
CAS No. |
73644-58-3 |
---|---|
Molecular Formula |
C26H28N6O4 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[3-(1H-imidazol-5-yl)-1-[2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34) |
InChI Key |
SFXFXCFKKPUNMP-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Synonyms |
PGlu-His-Pro-2NA pyroglutamyl-histidyl-prolyl-2-naphthylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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